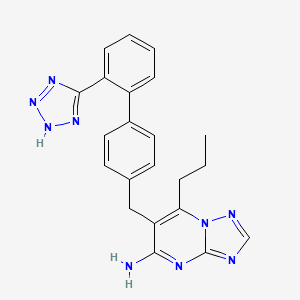

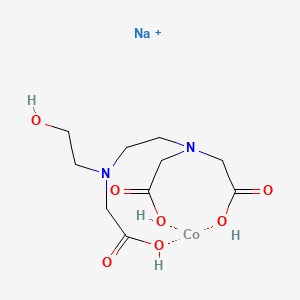

Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-[[2,4-DIHIDROXI-5-(FENILAZO)FENIL]AZO]FENIL]-6-METILBENCOTIAZOL-7-SULFONATO DE SODIO es un compuesto orgánico complejo conocido por sus vibrantes propiedades de color. Se utiliza comúnmente en diversas aplicaciones industriales, particularmente en la industria de tintes y pigmentos. La estructura del compuesto incluye múltiples grupos azo, que son responsables de su intensa coloración.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-[4-[[2,4-DIHIDROXI-5-(FENILAZO)FENIL]AZO]FENIL]-6-METILBENCOTIAZOL-7-SULFONATO DE SODIO típicamente involucra un proceso de múltiples pasos. El paso inicial a menudo incluye la diazotización de derivados de anilina, seguido de reacciones de acoplamiento con compuestos fenólicos. Las condiciones de reacción generalmente requieren entornos ácidos o básicos para facilitar la formación de enlaces azo.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso implica un control estricto de la temperatura, el pH y las concentraciones de reactivos para optimizar la eficiencia de la reacción y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones

2-[4-[[2,4-DIHIDROXI-5-(FENILAZO)FENIL]AZO]FENIL]-6-METILBENCOTIAZOL-7-SULFONATO DE SODIO experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden romper los enlaces azo, lo que lleva a la formación de aminas.

Sustitución: El compuesto puede participar en reacciones de sustitución electrofílica y nucleofílica, particularmente en los anillos aromáticos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el ditionito de sodio y el polvo de zinc se utilizan con frecuencia.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos típicos incluyen halógenos y agentes alquilantes.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Aminas.

Sustitución: Diversos compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

2-[4-[[2,4-DIHIDROXI-5-(FENILAZO)FENIL]AZO]FENIL]-6-METILBENCOTIAZOL-7-SULFONATO DE SODIO tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como tinte en química analítica para la detección de varios iones y moléculas.

Biología: Employed in staining techniques for microscopy to visualize cellular components.

Medicina: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

Industria: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de sus grupos azo, que pueden sufrir reacciones redox reversibles. Estas reacciones son cruciales para sus propiedades de cambio de color. Los objetivos moleculares incluyen varias enzimas y proteínas que interactúan con los grupos azo, lo que lleva a cambios en su actividad y función.

Comparación Con Compuestos Similares

Compuestos similares

- SODIUM 2-[4-[[2,4-DIHYDROXY-3-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULFONATE

- SODIUM 2-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-5-SULFONATE

Unicidad

2-[4-[[2,4-DIHIDROXI-5-(FENILAZO)FENIL]AZO]FENIL]-6-METILBENCOTIAZOL-7-SULFONATO DE SODIO es único debido a su patrón de sustitución específico en el anillo de benzotiazol, que imparte propiedades espectrales y reactividad distintas en comparación con sus análogos. Esta singularidad lo hace particularmente valioso en aplicaciones que requieren propiedades colorimétricas precisas.

Propiedades

Número CAS |

85188-16-5 |

|---|---|

Fórmula molecular |

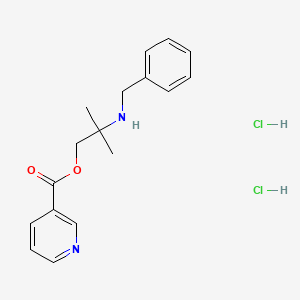

C26H18N5NaO5S2 |

Peso molecular |

567.6 g/mol |

Nombre IUPAC |

sodium;2-[4-[(2,4-dihydroxy-5-phenyldiazenylphenyl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C26H19N5O5S2.Na/c1-15-7-12-19-24(25(15)38(34,35)36)37-26(27-19)16-8-10-18(11-9-16)29-31-21-13-20(22(32)14-23(21)33)30-28-17-5-3-2-4-6-17;/h2-14,32-33H,1H3,(H,34,35,36);/q;+1/p-1 |

Clave InChI |

GNMOJAWGQFUNIW-UHFFFAOYSA-M |

SMILES canónico |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C=C(C(=C4)N=NC5=CC=CC=C5)O)O)S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)